molecular formula C18H19ClFN3O B2384171 N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 329080-06-0

N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2384171
CAS No.: 329080-06-0
M. Wt: 347.82
InChI Key: UJLIWYCEUPGUBP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H19ClFN3O and its molecular weight is 347.82. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Potentials

  • N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide and its derivatives have demonstrated significant antimicrobial activities, comparable to standard drugs such as ciprofloxacin and fluconazole. Additionally, certain compounds within this class have shown potential as anticancer agents, though with lower activity compared to standard drugs like 5-fluorouracil and tomudex. Molecular docking studies suggest that these compounds could serve as leads for rational drug design targeting cancer cells (Mehta et al., 2019).

Synthesis and Industrial Production

  • The compound has been involved in the synthesis of drugs like flunarizine, a well-known calcium channel blocker used to treat migraines, dizziness, and epilepsy. Its industrial production involves specific synthesis processes, highlighting its importance in pharmaceutical manufacturing (Shakhmaev et al., 2016).

Potential Pesticide Application

  • N-derivatives of this compound have been characterized by X-ray powder diffraction and identified as potential pesticides. This suggests a possible application in agricultural sciences and pest management (Olszewska et al., 2011).

CNS Agent Evaluation

  • Synthesized derivatives of this compound have been evaluated as central nervous system (CNS) agents. Molecular docking studies have shown that these compounds could interact effectively with the GABAA receptor, indicating potential applications in neuropharmacology (Verma et al., 2017).

Process Development for Synthesis

  • Research has focused on developing practical processes for synthesizing this compound, starting from basic elements like piperazine. Such studies are crucial for scaling up production for potential pharmaceutical applications (Guillaume et al., 2003).

Antitumor Activity in Phthalazine Derivatives

  • Some derivatives of this compound have shown promising antitumor activity, particularly against human esophageal cancer cells. These findings suggest the compound's role in the development of new cancer therapies (Xin et al., 2018).

Anticonvulsant and Antinociceptive Properties

  • This compound and its derivatives have shown potential as anticonvulsant and analgesic agents, offering promising avenues for the treatment of epilepsy and neuropathic pain. Studies have examined their effectiveness in various acute models of epilepsy and pain management (Góra et al., 2021).

Application in Biological Screening

  • The compound has been utilized in the synthesis of various derivatives for biological screening, including testing for antibacterial, antifungal, and anthelmintic activities. These screenings indicate the compound's versatility in pharmaceutical research (Khan et al., 2019).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O/c19-14-2-1-3-16(12-14)21-18(24)13-22-8-10-23(11-9-22)17-6-4-15(20)5-7-17/h1-7,12H,8-11,13H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLIWYCEUPGUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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